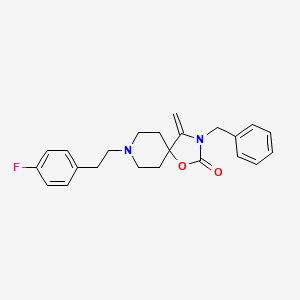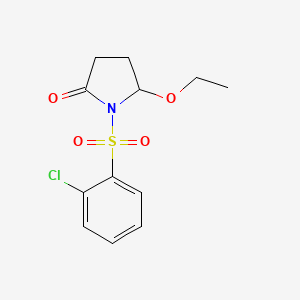
1-((2-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidinone ring substituted with a 2-chlorophenylsulfonyl group and an ethoxy group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
The synthesis of 1-((2-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone typically involves several steps, starting with the preparation of the pyrrolidinone core. One common method involves the reaction of 2-chlorobenzenesulfonyl chloride with 5-ethoxy-2-pyrrolidinone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-((2-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions).
Wissenschaftliche Forschungsanwendungen
1-((2-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding, which are crucial in drug discovery and development.
Wirkmechanismus
The mechanism of action of 1-((2-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. Additionally, the compound’s ability to bind to specific receptors can modulate signaling pathways, resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-((2-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone stands out due to its unique combination of a sulfonyl group and a pyrrolidinone ring. Similar compounds include:
1-(2-Chlorophenyl)sulfonyl-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea: Known for its herbicidal properties.
2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-((2-chlorophenyl)sulfonyl)acetamide: Investigated for its anticancer activity.
These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the versatility and uniqueness of this compound.
Eigenschaften
CAS-Nummer |
111711-69-4 |
|---|---|
Molekularformel |
C12H14ClNO4S |
Molekulargewicht |
303.76 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)sulfonyl-5-ethoxypyrrolidin-2-one |
InChI |
InChI=1S/C12H14ClNO4S/c1-2-18-12-8-7-11(15)14(12)19(16,17)10-6-4-3-5-9(10)13/h3-6,12H,2,7-8H2,1H3 |
InChI-Schlüssel |
SOAFCTVEWMJHAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


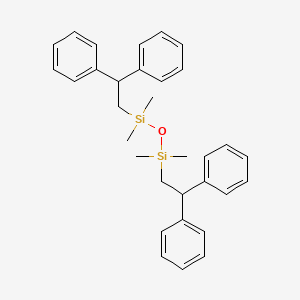

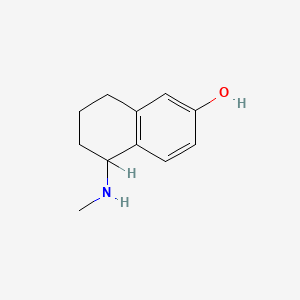


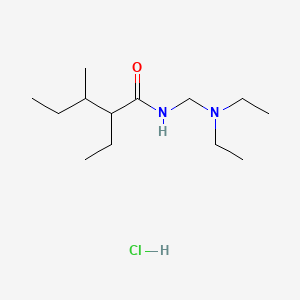
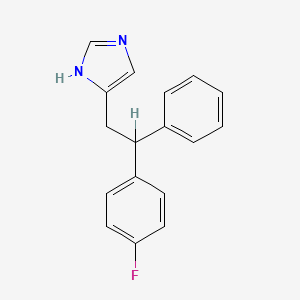
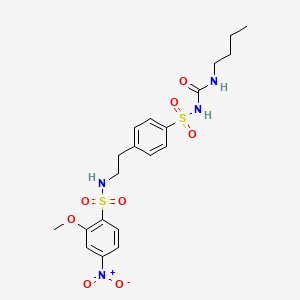

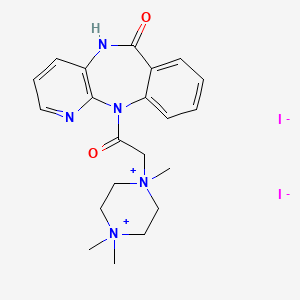
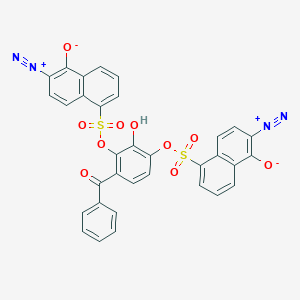

![(E)-3-(4-fluorophenyl)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]prop-2-en-1-one;oxalic acid](/img/structure/B12701972.png)
